molecular formula C13H12F2N2O2S B10950393 (5Z)-5-[4-(difluoromethoxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(difluoromethoxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10950393
M. Wt: 298.31 g/mol
InChI Key: CLRXJAZPFSWRJZ-YFHOEESVSA-N
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Description

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a difluoromethoxyphenyl group, an ethyl group, and a thioxodihydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the imidazole ring, introduction of the thioxo group, and the attachment of the difluoromethoxyphenyl and ethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The difluoromethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and compounds with difluoromethoxyphenyl groups. Examples include:

  • 4-Methoxyphenethylamine
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

What sets 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12F2N2O2S

Molecular Weight

298.31 g/mol

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H12F2N2O2S/c1-2-17-11(18)10(16-13(17)20)7-8-3-5-9(6-4-8)19-12(14)15/h3-7,12H,2H2,1H3,(H,16,20)/b10-7-

InChI Key

CLRXJAZPFSWRJZ-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC(F)F)NC1=S

Origin of Product

United States

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